Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable isoquinoline precursor and introduce the bromine and fluorine atoms through halogenation reactions. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., lithium aluminum hydride for reduction), and acids or bases for ester hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activity. Isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers may study this compound to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl 8-bromo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate include other halogenated isoquinoline derivatives, such as:
- Tert-butyl 8-chloro-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Tert-butyl 8-iodo-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C14H16BrF2NO2 |
---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
tert-butyl 8-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-10(14(16,17)8-18)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 |
InChI Key |
OYSJLPPJBQWAID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC=C2Br)C(C1)(F)F |
Origin of Product |
United States |
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